Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
CAS No.: 1260806-68-5
Cat. No.: VC4604769
Molecular Formula: C14H12F3NO3
Molecular Weight: 299.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260806-68-5 |
|---|---|
| Molecular Formula | C14H12F3NO3 |
| Molecular Weight | 299.249 |
| IUPAC Name | ethyl 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H12F3NO3/c1-3-21-13(20)10-7-18(2)11-5-4-8(14(15,16)17)6-9(11)12(10)19/h4-7H,3H2,1-2H3 |
| Standard InChI Key | KLMKRRBKLHUZSW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)C(F)(F)F)C |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound belongs to the 1,4-dihydroquinoline family, a class of heterocyclic aromatic systems with a nitrogen atom at position 1. The quinoline backbone is modified with a trifluoromethyl group at position 6, which enhances lipophilicity and metabolic stability, and an ethyl carboxylate ester at position 3, which influences solubility and bioavailability . The methyl group at position 1 and the ketone at position 4 further modulate electronic and steric properties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1260806-68-5 |
| Molecular Formula | C₁₄H₁₂F₃NO₃ |
| Molecular Weight | 299.25 g/mol |
| IUPAC Name | Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate |
| SMILES | CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)C(F)(F)F)C |
| InChI Key | KLMKRRBKLHUZSW-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis typically begins with a quinoline precursor, such as 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, followed by trifluoromethylation at position 6. A representative route involves:
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Cyclocondensation: Reaction of aniline derivatives with β-keto esters under acidic conditions to form the quinoline core .
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Trifluoromethylation: Introduction of the -CF₃ group using reagents like trifluoromethyl iodide or Umemoto’s reagent under catalytic conditions.
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Esterification: Ethanol-mediated esterification of the carboxylic acid intermediate .
Table 2: Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 6 h | 65–70 |
| Trifluoromethylation | CF₃I, CuI, DMF, 80°C, 12 h | 50–55 |
| Esterification | Ethanol, H₂SO₄, 60°C, 4 h | 85–90 |
Industrial-scale production employs continuous flow reactors to optimize efficiency and safety.
Physicochemical and Spectral Properties
Predicted and Experimental Data
The compound exhibits a boiling point of 358.3±42.0°C and a density of 1.550±0.06 g/cm³, as calculated by quantitative structure-property relationship (QSPR) models . The pKa of the carboxylate group is approximately 3.2, favoring ionization under physiological conditions. Nuclear magnetic resonance (NMR) spectra confirm the quinoline backbone, with distinct signals for the methyl (δ 1.43 ppm) and trifluoromethyl (δ -63.5 ppm, ¹⁹F NMR) groups .
Industrial and Pharmaceutical Applications
Drug Development
This compound serves as an intermediate in synthesizing CFTR potentiators like ivacaftor (VX-770), which treats cystic fibrosis by enhancing chloride ion transport . Its ester group facilitates metabolic activation in vivo, a strategy employed in prodrug design .
Agrochemicals and Materials
In agrochemistry, trifluoromethylated quinolines are explored as herbicides and fungicides due to their stability and penetration into plant tissues . The compound’s aromatic system also shows promise in organic electronics for charge transport layers.
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